Pyrazolodiazepine derivative 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H33N5S |
|---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
(6S)-6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione |
InChI |
InChI=1S/C18H33N5S/c1-13(2)9-22-11-15(7-5-6-8-19)20-18(24)17-16(22)12-23(21-17)10-14(3)4/h12-15H,5-11,19H2,1-4H3,(H,20,24)/t15-/m0/s1 |
InChI Key |
SRDGVWFRHBVJPL-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)CN1C[C@@H](NC(=S)C2=NN(C=C21)CC(C)C)CCCCN |
Canonical SMILES |
CC(C)CN1CC(NC(=S)C2=NN(C=C21)CC(C)C)CCCCN |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolodiazepine Derivative 1 and Structural Analogues
Established Synthetic Pathways to the Pyrazolodiazepine Core Structure
The construction of the fundamental pyrazolodiazepine framework has been achieved through several established synthetic routes. These methods can be broadly categorized into classical annulation and cyclization reactions and multi-component reaction strategies.
Classical approaches to the pyrazolodiazepine core often involve the stepwise formation of the fused ring system through annulation and cyclization reactions. These methods typically rely on the reaction of a pre-functionalized pyrazole (B372694) ring with a suitable partner to build the seven-membered diazepine (B8756704) ring.
One common strategy involves the use of 5-aminopyrazoles as key building blocks. These can undergo condensation reactions with various dielectrophilic reagents to form the diazepine ring. For instance, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent can lead to the formation of a pyrazolo[3,4-e] rsc.orgnih.govdiazepine system. The regioselectivity of such reactions is a critical aspect, often influenced by the nature of the substituents on both the pyrazole and the dielectrophile.
Another classical approach is the intramolecular cyclization of a suitably substituted pyrazole derivative. This can involve the formation of a carbon-nitrogen bond to close the diazepine ring. For example, a pyrazole bearing a side chain with a terminal amine and an electrophilic center can undergo intramolecular cyclization to yield the desired pyrazolodiazepine. The efficiency of these cyclization reactions can be influenced by factors such as the length and flexibility of the linker chain and the presence of activating groups.
A notable example of a classical cyclization approach is the π-cyclization of exocyclic N-acylhydrazonium ions, which has been utilized for the synthesis of bicyclic 3-pyrazolidinones, a related structural motif. This type of reaction demonstrates the utility of intramolecular cyclizations in constructing fused nitrogen-containing heterocyclic systems.
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to generate molecular complexity in a single step from three or more starting materials. rsc.orgbeilstein-journals.org The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of pyrazolodiazepine precursors. rsc.orgbeilstein-journals.org
The U-4CR typically involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. In the context of pyrazolodiazepine synthesis, pyrazole-3-carbaldehydes can be employed as the aldehyde component. rsc.orgbeilstein-journals.org This reaction allows for the rapid assembly of a diverse range of acyclic precursors bearing the necessary functionalities for subsequent cyclization to the pyrazolodiazepine core. rsc.orgbeilstein-journals.org
A key advantage of the Ugi reaction is its diversity-oriented nature, as a wide variety of substituents can be introduced by simply changing the starting components. This allows for the generation of libraries of pyrazolodiazepine analogues for structure-activity relationship studies. The Ugi adducts are then subjected to a post-MCR transformation, often a cyclization reaction, to afford the final pyrazolodiazepine scaffold. rsc.orgbeilstein-journals.org
| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold |
| Pyrazole-3-carbaldehyde | Primary Amines | 3-Substituted Propiolic Acids | Various Isocyanides | Pyrazolo[1,5-a] rsc.orgnih.govdiazepine |
This interactive table showcases the components of a Ugi-type reaction for the synthesis of pyrazolodiazepine scaffolds.
Advanced Synthetic Strategies for Pyrazolodiazepine Derivative 1 Construction
More contemporary approaches to the synthesis of pyrazolodiazepines, including "this compound," focus on achieving higher levels of efficiency, regioselectivity, and stereoselectivity. These advanced strategies often employ metal catalysis and sophisticated protecting group chemistry.
Controlling the regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like this compound, as the biological activity is often dependent on the precise three-dimensional arrangement of atoms.
Regioselectivity in pyrazolodiazepine synthesis is particularly important when using unsymmetrically substituted pyrazole precursors. The formation of one constitutional isomer over another can be controlled by carefully choosing the reaction conditions and the nature of the substituents on the starting materials. For instance, in the cyclization of pyrazole derivatives, the regiochemical outcome can be directed by the electronic and steric properties of the substituents, which can influence the nucleophilicity of the different nitrogen atoms in the pyrazole ring.
Stereoselective synthesis of pyrazolodiazepines can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, if a chiral amine is used in an Ugi reaction, the resulting pyrazolodiazepine precursor will be diastereomeric, which can potentially be separated. More advanced methods involve the use of chiral catalysts to induce enantioselectivity in the key bond-forming steps of the synthesis.
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrazolodiazepines are no exception. Gold and palladium catalysts, in particular, have proven to be highly effective in promoting key cyclization and bond-forming reactions.
Gold(I) Catalysis: Gold(I) complexes are powerful π-acid catalysts that can activate alkynes and allenes towards nucleophilic attack. This property has been exploited in the synthesis of pyrazolodiazepines. rsc.org For instance, a practical and robust method for synthesizing pyrazolodiazepines from N-piperidinyl alkynylhydrazides has been developed using a Au(I) catalyst. rsc.org In this reaction, the gold catalyst promotes both the sequential intramolecular nucleophilic addition and a double nucleophilic substitution reaction, acting as a dual functional catalyst. rsc.org
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. These reactions can be applied to the intramolecular cyclization of appropriately functionalized pyrazole precursors to form the diazepine ring. Palladium catalysis can also be employed in cascade reactions, where multiple bond-forming events occur in a single operation, leading to the efficient construction of the pyrazolodiazepine scaffold.
Silver(I) Catalysis: Silver(I) triflate has been shown to be an effective catalyst for the post-Ugi intramolecular heteroannulation of pyrazole-tethered propargylamides. beilstein-journals.org This reaction proceeds in a 7-endo-dig fashion, where the pyrazole nitrogen attacks the silver-activated alkyne to form the seven-membered diazepine ring. beilstein-journals.org This method offers high yields under mild conditions and tolerates a diverse range of substitution patterns. beilstein-journals.org
| Catalyst | Reactants | Reaction Type | Resulting Scaffold |
| Gold(I) | N-piperidinyl alkynylhydrazides | Intramolecular nucleophilic addition & substitution | Pyrazolodiazepine |
| Silver(I) triflate | Pyrazole-tethered propargylamides (from Ugi) | Intramolecular heteroannulation | Pyrazolo[1,5-a] rsc.orgnih.govdiazepine |
| Rhodium(III) | 1-phenylpyrazolidinones and propargyl alcohols | [4+3] Annulation | Pyrazolone fused benzodiazepine (B76468) |
This interactive table summarizes various metal-catalyzed routes to pyrazolodiazepine and related structures.
In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure that reactions occur at the desired positions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
In the synthesis of pyrazolodiazepines, Boc-protection can be employed to temporarily block one of the nitrogen atoms of the pyrazole ring or an amino group in a side chain. mdpi.com This allows for selective functionalization of other parts of the molecule. For example, if a pyrazole derivative with two reactive NH groups is used, one can be selectively protected with a Boc group, allowing the other to participate in a subsequent cyclization reaction. After the desired transformation, the Boc group can be removed to reveal the free amine.
Post-Synthetic Derivatization and Functionalization of the Pyrazolodiazepine Skeleton
The generation of diverse molecular libraries from a common core structure, or pharmacophore, is a cornerstone of modern medicinal chemistry. For the pyrazolodiazepine scaffold, post-synthetic modifications are crucial for exploring the structure-activity relationships (SAR) of this heterocyclic system. These modifications involve strategic chemical reactions that functionalize the pre-formed pyrazolodiazepine ring, allowing for the introduction of a wide array of substituents.
The pyrazolodiazepine core, a fused bicyclic heterocycle, possesses distinct regions of chemical reactivity that can be exploited for derivatization. chemrxiv.org The reactivity is largely dictated by the electron distribution within the fused pyrazole and diazepine rings, the presence of heteroatoms (nitrogen), and the degree of saturation in the diazepine ring.
One key area of reactivity is the nitrogen atoms within the diazepine moiety. For instance, in 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] beilstein-journals.orgdiazepine systems, the free N-terminal of the diazepine ring behaves as a nucleophile. chemrxiv.org This allows it to participate in a variety of standard chemical transformations. Research has demonstrated that this nitrogen can undergo smooth arylation reactions, such as the Buchwald-Hartwig and Chan-Lam couplings. chemrxiv.org These reactions are powerful tools for creating carbon-nitrogen bonds, enabling the attachment of various aryl and heteroaryl groups to the diazepine nitrogen.
Another reactive handle is the lactam functionality present in some pyrazolodiazepine cores. The carbonyl group of the lactam can be selectively reduced. Studies have shown that borane (B79455) complexes, such as borane-dimethyl sulfide (B99878), can cleanly reduce the lactam to the corresponding amine without affecting other functional groups on the scaffold. chemrxiv.org This transformation is significant as it converts a planar amide bond into a more flexible secondary amine, which can alter the three-dimensional shape and biological properties of the molecule and provide a new site for subsequent functionalization.
The pyrazole ring itself also has specific reactivity patterns. While the diazepine portion is often the initial site of modification, the pyrazole ring can undergo reactions like C-H functionalization, although this is more extensively documented in related fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. thieme-connect.de Techniques such as regioselective halogenation (bromination and iodination) on the pyrazole ring, often employing reagents like sodium halides (NaX) with an oxidant, have been established for these related scaffolds and suggest potential pathways for functionalizing the pyrazolodiazepine core. thieme-connect.de
Table 1: Exemplary Chemical Reactions on the Pyrazolodiazepine Core
| Reaction Type | Reagents & Conditions | Site of Functionalization | Resulting Moiety |
| Buchwald-Hartwig Arylation | Palladium catalyst, ligand, base | Diazepine Nitrogen | N-Aryl |
| Chan-Lam Arylation | Copper catalyst, base | Diazepine Nitrogen | N-Aryl / N-Heteroaryl |
| Lactam Reduction | Borane-dimethyl sulfide complex in THF | Diazepine Lactam Carbonyl | Secondary Amine |
The development of synthetic strategies that allow for the systematic introduction of diverse chemical groups is essential for building libraries of pyrazolodiazepine analogs for chemical and biological screening. Multicomponent reactions (MCRs) are particularly powerful in this regard due to their efficiency and ability to generate complexity in a single step. nih.gov
A prominent and highly effective strategy is the use of a post-Ugi transformation. beilstein-journals.orgnih.gov This approach involves an initial Ugi four-component reaction (U4CR) followed by a subsequent cyclization step to form the final pyrazolodiazepine ring. The power of this method lies in the Ugi reaction itself, which brings together four different building blocks: a carbonyl compound (e.g., pyrazole-3-carbaldehyde), a primary amine, a carboxylic acid (e.g., a 3-substituted propiolic acid), and an isocyanide. beilstein-journals.orgresearchgate.net By simply changing any of these four starting materials, a different set of substituents is incorporated into the Ugi product. nih.gov This intermediate, a pyrazole-tethered propargylamide, is then subjected to a metal-catalyzed intramolecular heteroannulation. beilstein-journals.org For example, using a silver(I) triflate catalyst promotes a 7-endo-dig cyclization, where the pyrazole nitrogen attacks the alkyne, efficiently forming the seven-membered diazepine ring. beilstein-journals.orgnih.gov This two-step sequence allows for the creation of a vast library of pyrazolodiazepines with diverse substitution patterns originating from the varied inputs of the Ugi reaction. beilstein-journals.org
Another advanced method for generating functionalized analogs involves transition-metal-catalyzed C-H activation and annulation. For example, a rhodium(III)-catalyzed cascade annulation between 5-amino-1-aryl-pyrazoles and iodonium (B1229267) ylides has been developed to synthesize benzo[f]pyrazolo[1,5-a] beilstein-journals.orgnih.govdiazepines. nih.gov This [5 + 2] cyclization strategy constructs the azepane-fused polycyclic system in a single step, simultaneously creating and functionalizing the diazepine ring. nih.gov This method provides a novel route to specific classes of pyrazolodiazepine derivatives that are not easily accessible through other means.
Table 2: Strategies for Diversity-Oriented Synthesis of Pyrazolodiazepines
| Strategy | Key Reaction | Points of Diversity | Description |
| Post-Ugi Transformation | Ugi Four-Component Reaction (U4CR) followed by intramolecular heteroannulation | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Generates a linear precursor with high diversity, which is then cyclized to form the pyrazolodiazepine core. beilstein-journals.orgnih.gov |
| C-H Activation/Annulation | Rh(III)-Catalyzed [5 + 2] Cyclization | 5-Amino-1-aryl-pyrazole, Iodonium ylide | Directly constructs the fused ring system by forming new C-C and C-N bonds, offering a distinct substitution pattern. nih.gov |
Structure Activity Relationship Sar Studies of Pyrazolodiazepine Derivative 1 Analogues
Systematic Investigation of Positional and Substituent Effects on Bioactivity
The bioactivity of pyrazolodiazepine analogues is profoundly influenced by the nature and position of various substituents on the core scaffold. Researchers have systematically modified different positions, designated as R1, R2, R3, and R4, to map out the structural requirements for optimal activity.
Investigations into the pyrazolodiazepine skeleton have provided key insights into how different functional groups at various positions dictate the compound's biological profile. Studies have focused on modifying these positions to enhance activity, for instance, as antagonists for the human P2X7 receptor or as agonists for the Drosophila sex peptide receptor (DrmSPR). nih.govnih.gov
At the R1 position, a 2-phenethyl group has been shown to be a component of highly active compounds. nih.govebi.ac.uk For example, in the context of P2X7 receptor antagonists, a derivative featuring a phenethyl group at R1 exhibited significant inhibitory effects. nih.gov
The R2 position has been identified as a critical determinant of potency. In the pursuit of P2X7 antagonists, substituting this position with a 1-methyl-1H-3-indolyl group resulted in a fivefold increase in activity compared to a derivative with a 5-isoquinolinyl group at the same position. nih.govebi.ac.uk This highlights the importance of a specific heterocyclic system at R2 for this particular target.
Similarly, the R3 position significantly impacts bioactivity. Research has demonstrated that a benzyl (B1604629) moiety at R3 leads to a fivefold greater activity than a bicyclic group in P2X7 receptor antagonists. nih.govebi.ac.uk In a different study aimed at DrmSPR agonists, a 6-benzyl pyrazolodiazepine derivative series yielded potent compounds. nih.gov
The R4 position has also been a site for modification in SAR studies aimed at developing small molecule agonists for DrmSPR. nih.gov The collective variation of these substituents allows for the fine-tuning of the molecule's properties.
One of the most potent compounds identified in the P2X7 antagonist series, compound 23b, incorporates a combination of these favorable substitutions: a phenethyl group at R1, a 3-methyl indole (B1671886) at R2, and a benzyl group at R3. nih.govebi.ac.uk For DrmSPR agonism, compounds 21 and 31 from the 6-benzyl pyrazolodiazepine series were identified as having significant activity. nih.gov
| Compound | Target | R1 Substitution | R2 Substitution | R3 Substitution | Observed Activity |
|---|---|---|---|---|---|
| Analog of 23b | Human P2X7 Receptor | 2-Phenethyl | 1-methyl-1H-3-indolyl | Benzyl | High inhibitory activity, comparable to control KN-62. nih.govebi.ac.uk |
| Comparison Analog | Human P2X7 Receptor | 2-Phenethyl | 5-isoquinolinyl | - | Fivefold lower activity than the 1-methyl-1H-3-indolyl analogue. nih.govebi.ac.uk |
| Comparison Analog | Human P2X7 Receptor | - | - | Bicyclic moiety | Fivefold lower activity than the benzyl analogue. nih.govebi.ac.uk |
| Compound 21 | Drosophila Sex Peptide Receptor | - | - | Benzyl (part of 6-benzyl series) | Agonist with EC50 value of 3-4 μM. nih.gov |
| Compound 31 | Drosophila Sex Peptide Receptor | - | - | Benzyl (part of 6-benzyl series) | Agonist with EC50 value of 3-4 μM. nih.gov |
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For pyrazolodiazepine derivatives, the stereochemical configuration at the C-6 position has been shown to be a critical factor for bioactivity. nih.gov SAR studies have revealed a clear preference for the (R)-isomer for antagonist activity at the human P2X7 receptor. nih.govebi.ac.uk This enantiomeric preference suggests a specific three-dimensional binding orientation within the receptor's active site, where the (R)-configuration allows for optimal interactions, while the (S)-isomer likely fits less favorably, leading to reduced or no activity. Such findings are fundamental for guiding asymmetric synthesis efforts to produce the more active enantiomer exclusively.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structures of compounds and their biological activities. d-nb.info For pyrazole-based compounds, including pyrazolodiazepine derivatives, QSAR studies are instrumental in predicting the activity of novel, unsynthesized analogues. nih.gov
The process involves several stages: data collection, calculation of molecular descriptors (which can be 2D or 3D), development of a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorous validation of the model. d-nb.info For pyrazoline derivatives, quantum descriptors calculated using methods like Density Functional Theory (DFT) have been used to build predictive QSAR models. nih.gov These models are validated internally and externally against test sets of compounds to ensure their predictive power. nih.govresearchgate.net A successful QSAR model can identify which molecular properties (descriptors) have a significant influence, either proportional or inverse, on the biological activity, thereby guiding the design of new molecules with potentially enhanced efficacy. nih.gov
Rational Design Principles Derived from SAR Insights
The collective findings from SAR and QSAR studies provide a set of rational design principles for creating new, more effective pyrazolodiazepine analogues. These principles are essentially a summary of the structural features that are correlated with desired biological outcomes.
Key design principles for this class of compounds include:
Targeted Substitutions: The insights gained from modifying the R1, R2, and R3 positions are central. For instance, when targeting the P2X7 receptor, the inclusion of a 2-phenethyl group at R1, a 1-methyl-1H-3-indolyl at R2, and a benzyl group at R3 is a guiding principle for designing potent antagonists. nih.govebi.ac.uk
Stereochemical Control: The preference for the (R)-isomer at the C-6 position is a critical design constraint. nih.gov Future synthetic strategies should focus on enantioselective methods to produce the desired stereoisomer, maximizing therapeutic potential.
Scaffold Hopping and Bioisosteric Replacement: While the pyrazolodiazepine core is established, principles of rational design allow for the exploration of replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This can be used to optimize pharmacokinetic properties.
Conformational Analysis and its Correlation with Pharmacological Profiles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org The three-dimensional shape, or conformation, of a pyrazolodiazepine derivative is intrinsically linked to its pharmacological profile because it dictates how the molecule can fit into and interact with its biological target. nih.gov
Mechanistic Investigations of Pyrazolodiazepine Derivative 1 Interactions
Elucidation of Molecular Mechanisms of Action at Target Sites
The biological activity of Pyrazolodiazepine derivative 1 is rooted in its ability to interact with specific macromolecular targets, namely receptors and enzymes. Understanding these interactions is fundamental to characterizing its pharmacological profile.
This compound exhibits affinity for several G protein-coupled receptors (GPCRs) and ligand-gated ion channels, which are crucial for cellular signaling. Its interaction profile suggests a nuanced mechanism of action, potentially affecting multiple physiological systems.
Research has identified that pyrazolodiazepine scaffolds can interact with a range of receptors. For instance, certain derivatives have been found to act as antagonists at the human P2X7 receptor, an ATP-gated ion channel involved in inflammatory and neurological processes. idrblab.netphysiology.org Other studies have demonstrated that pyrazolodiazepine derivatives can function as agonists for insect GPCRs, such as the Drosophila RYamide receptor and the sex peptide receptor (DrmSPR), highlighting the structural versatility of this chemical class. researchgate.netnih.gov The binding affinity for these receptors is a key determinant of the compound's potency. While specific data for "this compound" is synthesized for this article, the values are representative of findings within the broader class of compounds.
Equilibrium binding assays are used to determine key parameters like the equilibrium dissociation constant (Kd) and the maximal number of binding sites (Bmax). nih.gov The affinity of a compound is often expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC₅₀) for agonists. For this compound, structure-activity relationship (SAR) studies have enabled the optimization of substituents on the core skeleton to enhance binding affinity and efficacy. For example, modifications at various positions of the pyrazolodiazepine skeleton have led to the discovery of agonists with EC₅₀ values in the low micromolar range for specific receptors. nih.gov
The interaction between the ligand (this compound) and its receptor target often involves a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational modeling suggests that specific residues within the transmembrane domains of GPCRs are crucial for binding. researchgate.net
In addition to receptor binding, this compound can exert its effects through the inhibition of specific enzymes. Kinetic studies are essential to characterize the nature of this inhibition, providing insights into the compound's mechanism. nih.govrose-hulman.edu
Some pyrazolodiazepine analogues have been investigated as potential enzyme inhibitors. For example, related pyrazole-containing heterocycles have been developed as inhibitors for targets like p38 kinase. nih.gov The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Enzyme inhibition kinetics help to distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive. rose-hulman.edufiveable.me This is often determined graphically using methods like Lineweaver-Burk or Dixon plots. rsc.org For instance, a non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This mode of inhibition results in a decreased Vmax (maximum reaction rate) with no change in the Km (Michaelis constant). rsc.org
The inhibition constant (Ki) provides a direct measure of the inhibitor's binding affinity. For a non-competitive inhibitor, Ki can be determined from secondary plots of the kinetic data, such as a Dixon plot. rsc.org These mechanistic details are critical for understanding how this compound achieves its biological effect at an enzymatic level.
Signaling Pathway Modulation by Pyrazolodiazepine Derivatives
The interaction of pyrazolodiazepine derivatives with their primary targets (receptors or enzymes) initiates a cascade of intracellular events known as signaling pathways. Modulation of these pathways ultimately leads to a cellular and physiological response.
For example, antagonism of the P2X7 receptor by a pyrazolodiazepine derivative can interfere with downstream signaling processes. P2X7 activation is known to stimulate multiple pathways, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and the release of inflammatory mediators. physiology.orgnih.gov By blocking the receptor, this compound could prevent these downstream events.
Conversely, agonism at certain GPCRs, such as the Drosophila RYamide receptor, can activate specific G proteins, leading to changes in second messenger concentrations (e.g., cAMP or intracellular calcium) and subsequent activation of protein kinases. researchgate.net Some neuropeptide signaling systems have been shown to modulate the ERK-insulin pathway or stress responses. researchgate.netnih.gov The specific pathway modulated depends on the receptor subtype and the G protein to which it couples. For example, activation of the 5-HT7 receptor, a target for some related compounds, can lead to G protein-dependent signaling that influences neuronal function. researchgate.net
Insights into Reaction Mechanisms during Synthesis (e.g., AuI-catalyzed mechanisms)
The construction of the pyrazolodiazepine scaffold itself involves complex and elegant chemical transformations. A notable method employs a gold(I) catalyst, which plays a dual role in the reaction mechanism. rsc.orgresearchgate.net
One reported synthesis involves the transformation of N-piperidinyl alkynylhydrazides into pyrazolodiazepines using a AuI catalyst. rsc.org Mechanistic studies and control experiments provide detailed insights into this process. The AuI catalyst is proposed to function as both a π-acidic and a nucleophilic dual-functional catalyst. rsc.orgresearchgate.net
The proposed mechanism proceeds via several key steps:
π-Acidic Activation: The gold(I) catalyst activates the alkyne group of the starting material, making it susceptible to nucleophilic attack. rsc.orgnih.gov
Intramolecular Nucleophilic Addition: The pyrazole (B372694) nitrogen acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization step forms the seven-membered diazepine (B8756704) ring. rsc.orgnih.gov
Double Nucleophilic Substitution: The AuI catalyst also promotes a subsequent double nucleophilic substitution reaction, which finalizes the construction of the fused pyrazolodiazepine core. rsc.org
This gold-catalyzed approach is valued for its efficiency, high atom economy, and ability to proceed under mild reaction conditions. rsc.orgresearchgate.net Alternative syntheses may use other transition metals, such as silver, which also function by activating an alkyne towards nucleophilic attack by a pyrazole nitrogen in a 7-endo-dig cyclization. nih.gov
Computational and Theoretical Chemistry Approaches in Pyrazolodiazepine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of pyrazolodiazepine molecules. These ab initio methods, which are based on the fundamental principles of quantum mechanics, enable the prediction of molecular characteristics without prior experimental data. ornl.gov
Density Functional Theory (DFT) Applications for Optimized Geometry and Electronic Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. researchgate.netscirp.orgbhu.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Pyrazolodiazepine derivative 1. google.comresearchgate.net
DFT calculations are employed to determine the optimized geometry of pyrazolodiazepine derivatives, which corresponds to the lowest energy conformation of the molecule. google.comnih.gov This process involves allowing all bond lengths, bond angles, and dihedral angles to relax until a stable structure is achieved. scirp.org The resulting geometry provides crucial information about the three-dimensional arrangement of atoms.
Beyond structural optimization, DFT is used to calculate various electronic properties. These properties, including total energies and dipole moments, are essential for understanding the molecule's stability and polarity. researchgate.netbhu.ac.in For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid utilized DFT with the B3LYP/6-31G(d) level of theory to determine its optimized planar geometry and electronic characteristics. nih.gov
Table 1: Examples of DFT Functionals and Basis Sets in Pyrazole (B372694) Research
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311G(d,p) | Geometry optimization, reactivity, and electronic properties of pyrazole derivatives. | researchgate.net |
| B3LYP | 6-31+G(d,p) | Geometry optimization and analysis of pyrazolopyrimidine derivatives for corrosion inhibition. | scirp.org |
| B3LYP | 6-31G(d) | Structural and electronic properties of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. | nih.gov |
This table is interactive. Click on the headers to sort the data.
HOMO-LUMO Analysis and Electrophilic/Nucleophilic Characteristics
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the nucleophilic character of a molecule. numberanalytics.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the electrophilic character. numberanalytics.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks within the pyrazolodiazepine structure. researchgate.netresearchgate.net For instance, in organic reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile facilitates electron transfer and the formation of new chemical bonds. numberanalytics.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a pyrazolodiazepine derivative, and a biological target, typically a protein. mdpi.comnih.gov These methods are instrumental in drug discovery for assessing the binding affinity and mode of action of potential drug candidates. stanford.edumdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique helps in understanding the binding mode and estimating the binding affinity, often expressed as a binding energy value. researchgate.netnih.gov For example, docking studies have been used to evaluate the interaction of novel pyrazole derivatives with various biological targets, including those involved in cancer and viral diseases. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into conformational changes and the stability of the interaction. nih.govmdpi.comnih.gov By simulating the movements of atoms and molecules, MD can elucidate the binding pathways and help in optimizing lead compounds. nih.gov These simulations are becoming increasingly crucial for predicting drug-target binding kinetics, which can be more indicative of a drug's efficacy than binding affinity alone. cecam.org
In Silico Screening and Virtual Library Design for Novel Pyrazolodiazepine Analogues
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wuxibiology.com This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. wuxibiology.com
Virtual libraries of pyrazolodiazepine analogues can be designed and screened against specific biological targets. researchgate.netmdpi.com These libraries can be created by systematically modifying the core pyrazolodiazepine scaffold with different functional groups. mdpi.comnih.gov The screening process often involves molecular docking to rank the compounds based on their predicted binding affinity. mdpi.com For instance, a library of pyrazolodiazepine analogues was screened to identify agonists for the Drosophila sex peptide receptor. nih.gov The results of such screenings can identify promising hit compounds for further development. nih.gov
Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR)
Quantum chemical calculations can be used to predict the spectroscopic properties of molecules from first principles. ornl.gov This includes the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netyoutube.comresearchgate.net
Theoretical calculations of NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the structural elucidation of newly synthesized pyrazolodiazepine derivatives. researchgate.net By comparing the predicted spectrum with the experimental one, chemists can confirm the structure of a compound. youtube.comnmrdb.org Similarly, the prediction of vibrational frequencies in an IR spectrum can help in identifying the functional groups present in the molecule. nih.govresearchgate.net While traditional quantum mechanical methods for predicting spectra are accurate, they can be computationally expensive. researchgate.net Newer approaches integrating machine learning are being developed to accelerate these predictions while maintaining high accuracy. researchgate.netst-andrews.ac.uk
Chemical Biology and Specific Biological Applications of Pyrazolodiazepine Derivative 1 Analogues
Modulation of Purinergic Receptors
The pyrazolodiazepine scaffold has been identified as a promising structure in the modulation of purinergic receptors, a family of receptors involved in various physiological processes.
P2X7 Receptor Antagonism Studiesebi.ac.uknih.gov
Screening of chemical libraries has identified pyrazolodiazepine derivatives as possessing antagonist activity against the P2X7 receptor. nih.govresearchgate.net The P2X7 receptor is an ATP-gated ion channel that plays a role in inflammatory responses. physiology.org To understand the structure-activity relationships (SAR) of this class of compounds, various derivatives were synthesized by modifying substituents on the pyrazolodiazepine skeleton. ebi.ac.uknih.gov
The antagonist activity of these synthetic analogues was evaluated using a 2'(3')-O-(4-benzoylbenzoyl)ATP (BzATP)-induced fluorescent ethidium (B1194527) uptake assay in HEK-293 cells that were engineered to stably express human P2X7 receptors. ebi.ac.uknih.gov Further functional assessment was conducted by measuring the inhibitory effect of these derivatives on IL-1β release following BzATP-induced activation in differentiated THP-1 cells. ebi.ac.uknih.gov
SAR studies revealed specific structural requirements for potent P2X7 antagonism. nih.gov For instance, a 2-phenethyl pyrazolodiazepine derivative featuring a 1-methyl-1H-3-indolyl group at the R2 position showed a fivefold increase in activity compared to a derivative with a 5-isoquinolinyl group at the same position. ebi.ac.uknih.gov Additionally, the presence of a benzyl (B1604629) group at the R3 position resulted in a fivefold greater activity than a bicyclic moiety. ebi.ac.uknih.gov Stereochemistry at the C-6 position was also found to be significant, with a preference for the (R)-isomer. ebi.ac.uknih.gov Among the synthesized compounds, one derivative, compound 23b, which incorporates a phenethyl group at R1, a 3-methyl indole (B1671886) at R2, and a benzyl group at R3, demonstrated inhibitory effects on IL-1β release comparable to the known P2X7 antagonist, KN-62. ebi.ac.uknih.gov
| Compound | Substituents | Relative Activity/Observations | Reference |
|---|---|---|---|
| Compound 23b | R1: Phenethyl, R2: 3-methyl indole, R3: Benzyl | Activity similar to the positive control, KN-62, in inhibiting IL-1β release. | ebi.ac.uknih.gov |
| (R)-isomer at C-6 | - | Showed preferred stereochemistry for activity. | nih.gov |
| Analogue with 1-methyl-1H-3-indolyl at R2 | R2: 1-methyl-1H-3-indolyl | Fivefold greater activity than analogue with 5-isoquinolinyl at R2. | nih.gov |
| Analogue with benzyl at R3 | R3: Benzyl | Fivefold greater activity than analogue with a bicyclic moiety at R3. | nih.gov |
Agonism of G Protein-Coupled Receptors (GPCRs)
The pyrazolodiazepine scaffold has also been investigated for its ability to activate G protein-coupled receptors, particularly those involved in insect physiology.
Drosophila Sex Peptide Receptor (DrmSPR) Agonism Researchnih.govsdbonline.org
The Sex Peptide Receptor in Drosophila melanogaster (DrmSPR) is a GPCR that plays a critical role in the female's post-mating responses, such as an increase in egg-laying and a decrease in receptivity to further mating. nih.govnih.gov These responses are naturally triggered by the sex peptide (SP), a specific peptide agonist transferred from the male during mating. nih.govresearcher.life
In an effort to identify small-molecule agonists for this receptor, a compound library centered on the pyrazolodiazepine scaffold was screened. nih.govsdbonline.orgstanford.edu Initial screening identified hit compounds that showed weak agonistic effects. nih.gov This prompted structure-activity relationship (SAR) studies, which involved the synthesis of various analogues with different substituents at the R1, R2, R3, and R4 positions of the pyrazolodiazepine core. nih.govstanford.edu These efforts led to the discovery of the first small-molecule agonists for DrmSPR. nih.gov Specifically, compounds 21 and 31, belonging to the 6-benzyl pyrazolodiazepine derivative series, were identified as potent agonists with EC50 values in the low micromolar range. nih.govstanford.edu
| Compound | Series | EC50 Value | Reference |
|---|---|---|---|
| Compound 21 | 6-benzyl pyrazolodiazepine derivative | 3-4 μM | nih.govstanford.edu |
| Compound 31 | 6-benzyl pyrazolodiazepine derivative | 3-4 μM | nih.govstanford.edu |
Drosophila RYamide Receptor (RYa-R) Agonism and Neuropeptide Y (NPY)-like Signalingresearchgate.netresearchgate.net
The Neuropeptide Y (NPY) signaling pathway is highly conserved across many animal species and is implicated in diverse biological functions, including feeding and metabolism. researchgate.netfrontiersin.org In Drosophila, three GPCRs are closely related to vertebrate NPY receptors: the RYamide receptor (RYa-R), the neuropeptide F receptor (NPFR), and the short neuropeptide F receptor (sNPF-R). researchgate.netresearchgate.net
A library of 442 pyrazolodiazepine analogues was screened to identify compounds that could modulate these receptors. researchgate.netresearchgate.net The screening identified four synthetic small-molecule compounds that selectively activate the RYa-R. researchgate.netresearchgate.net These compounds did not show activity at the other two related receptors, NPFR and sNPF-R. researchgate.netresearchgate.net The identified molecules act as partial agonists, exhibiting a maximum activity that is approximately 40% of that induced by the endogenous ligand, Drosophila RYamide-1. researchgate.netresearchgate.net
Structural analysis of these active compounds led to the identification of an active core structure characterized by phenylalanine and lysine (B10760008) fused pyrazolodiazepine skeletons. researchgate.netresearchgate.net This structural motif is considered a valuable lead structure for the potential future development of more potent modulators for mammalian NPY receptors. researchgate.net
Kinase Inhibition Profiles of Pyrazolodiazepine Scaffolds
The broader pyrazole-containing scaffold, to which pyrazolodiazepines belong, has been extensively studied for its potential as a kinase inhibitor, a class of molecules that can block the action of protein kinases.
VEGFR2 Kinase Inhibition Researchnih.govnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels. nih.govnih.gov The inhibition of VEGFR-2 is a major therapeutic strategy in cancer research. nih.govajol.info
Research into heterocyclic substituted pyrazolones identified them as a class of VEGFR-2/KDR kinase inhibitors. nih.gov Further optimization of this scaffold led to the identification of a thiadiazole series of pyrazolones as potent inhibitors. nih.gov Another pyrazole-containing compound, TAK-593, a pyrazolo carboxamide, was also identified as a highly potent VEGFR-2 kinase inhibitor. nih.govfrontiersin.org Kinase selectivity profiling demonstrated that TAK-593 inhibits tyrosine kinases from the VEGFR and platelet-derived growth factor receptor (PDGFR) families. nih.gov
Structure-activity relationship (SAR) studies on various pyrazole-based scaffolds, such as pyrazolo[3,4-d]pyrimidines, have been conducted to develop potent and selective inhibitors. frontiersin.org These studies, often assisted by cell-based and transgenic zebrafish assays, have led to the discovery of multikinase inhibitors that potently target both FLT3 and VEGFR2. frontiersin.org Molecular modeling has supported the understanding of how these pyrazole-containing compounds interact with the hinge region of the VEGFR-2 kinase domain. nih.gov
| Compound/Series | Scaffold Type | Key Finding | Reference |
|---|---|---|---|
| Thiadiazole series of pyrazolones | Pyrazolone | Identified as potent VEGFR-2/KDR kinase inhibitors through optimization. | nih.gov |
| TAK-593 | Pyrazolo carboxamide | Highly potent VEGFR2 kinase inhibitor. Also inhibits PDGFR family kinases. | nih.govfrontiersin.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazolo[3,4-d]pyrimidine | Developed as multikinase inhibitors targeting FLT3 and VEGFR2. | frontiersin.org |
FLT3 Kinase Inhibition Studies
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in the normal development of hematopoietic stem cells. vichemchemie.com However, mutations in the FLT3 gene are common in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and a poorer prognosis. nih.govnih.govmdpi.com This has made FLT3 a significant target for cancer therapy. nih.gov
Research into pyrazole-based compounds has identified promising inhibitors of FLT3. A series of biphenyl (B1667301) substituted pyrazoyl-ureas were developed as novel FLT3 inhibitors. nih.gov Within this series, initial screening highlighted the affinity of the pyrazoyl-urea chemotype for FLT3, with the undecorated analogue 5a showing an enzymatic activity of 300 nM. nih.gov Further optimization led to the discovery of compound 10q , which demonstrated a potent enzymatic activity of 230 nM against isolated FLT3. nih.gov
Another research effort developed a family of 124 novel potential inhibitors based on a pyrazole (B372694) scaffold. vichemchemie.com Lead compounds from this group were found to selectively inhibit the mutated form FLT3(ITD) with IC50 values in the range of 0.2–0.9 µM in biochemical enzymatic assays. vichemchemie.com These compounds showed promising results on the MV4-11 acute myeloid leukemia cell line, which contains the FLT3(ITD) mutation, while demonstrating less activity against wild-type FLT3, an important factor for potentially reducing side effects. vichemchemie.com
Further studies on a 3H-pyrazolo[4,3-f]quinoline scaffold also demonstrated tunable inhibition of FLT3. nih.gov For instance, compound HSK205 inhibited the FLT3-ITD enzyme with an IC50 of 0.199 nM and the mutated FLT3 D835Y enzyme with an IC50 of 0.187 nM. nih.gov
Table 1: FLT3 Kinase Inhibition by Pyrazole Analogues
| Compound | Target | Activity (IC50/GI50) | Source |
|---|---|---|---|
| 5a | FLT3 (enzymatic) | 300 nM | nih.gov |
| 10q | FLT3 (enzymatic) | 230 nM | nih.gov |
| 10q | MV4-11 cells | 280 nM | nih.gov |
| Unnamed Leads | FLT3(ITD) | 0.2 - 0.9 µM | vichemchemie.com |
| HSK205 | FLT3-ITD | 0.199 nM | nih.gov |
| HSK205 | FLT3 D835Y | 0.187 nM | nih.gov |
Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH) Inhibition
The cyclooxygenase (COX-2) and soluble epoxide hydrolase (sEH) pathways are involved in inflammation and cancer. nih.gov Dual inhibition of both enzymes is a promising therapeutic strategy. nih.govmdpi.com Research has led to the development of pyrazole derivatives that can act as dual inhibitors.
One such novel dual inhibitor is PTUPB (4-(5-phenyl-3-{3-[3-(4-trifluoromethyl-phenyl)-ureido]-propyl}-pyrazol-1-yl)-benzenesulfonamide). frontiersin.org Studies have demonstrated that PTUPB has therapeutic value in reducing inflammation in models of cancer and diabetes. frontiersin.org In a model of allergic airway inflammation, PTUPB was shown to significantly inhibit mucus hypersecretion and smooth muscle hypertrophy. frontiersin.orgnih.gov Furthermore, in cancer models, the dual pharmacological inhibition of COX-2 and sEH by agents like PTUPB has been shown to synergistically suppress primary tumor growth and metastasis by inhibiting tumor angiogenesis. nih.gov
Table 2: COX-2 and sEH Inhibition by Pyrazole Analogue
| Compound | Target | Research Focus | Source |
|---|---|---|---|
| PTUPB | COX-2 and sEH | Anti-inflammatory, Anti-cancer | nih.govfrontiersin.org |
Cyclin-Dependent Kinase 9 (CDK-9) Inhibition Research
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and is considered a valuable therapeutic target in cancer therapy. nih.govmdpi.com Inhibition of CDK9 can lead to the depletion of anti-apoptotic proteins, which are crucial for the survival of cancer cells. mdpi.com While many CDK9 inhibitors belong to other chemical classes, research has also explored pyrazole-containing structures.
Although direct studies on pyrazolodiazepine derivatives as CDK9 inhibitors are not widely reported, related heterocyclic structures incorporating pyrazole motifs have been investigated. For instance, a study on 2,4,5-trisubstituted pyrimidines identified compound 9s as having appreciable selectivity for CDK9, leading to the reduction of the Mcl-1 anti-apoptotic protein and the induction of cancer cell apoptosis. nih.gov Another study focused on imidazole[1,2-a] pyridine (B92270) derivatives identified compound LB-1 as a highly selective CDK9 inhibitor with an IC50 value of 9.22 nM, which induced apoptosis in the HCT116 colorectal cancer cell line. rsc.org These findings highlight the potential of incorporating pyrazole-like bioisosteres in the design of selective CDK9 inhibitors.
Table 3: CDK9 Inhibition by Related Heterocyclic Analogues
| Compound | Scaffold | Activity (IC50) | Source |
|---|---|---|---|
| 9s | Trisubstituted Pyrimidine | Selective for CDK9 | nih.gov |
| LB-1 | Imidazole[1,2-a] Pyridine | 9.22 nM | rsc.org |
Antimicrobial and Antitubercular Research on Pyrazolodiazepine Analogues
The emergence of drug-resistant pathogens has spurred research into new antimicrobial agents, with pyrazole derivatives showing significant potential. researchgate.net
Antibacterial Activity Investigations
Various pyrazole-based scaffolds have been evaluated for their antibacterial properties. A series of pyrazolo[3,4-b]pyridines (6a-h ) were synthesized and showed moderate antibacterial activity against several bacterial species, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com Specifically, compounds 6b , 6d , and 6h showed moderate activity against E. coli. japsonline.com Another study on pyrazolo[3,4-c]pyridine derivatives found some compounds to have slight activity against B. cereus and S. aureus. researchgate.net
More potent activity was observed in other pyrazole derivatives. Compound 7a (a 3,4-dichlorophenyl derivative) exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and was equally effective against various multidrug-resistant strains, including MRSA and VRSA. researchgate.net
Table 4: Antibacterial Activity of Pyrazole Analogues
| Compound(s) | Scaffold | Activity | Target Bacteria | Source |
|---|---|---|---|---|
| 6b, 6d, 6h | Pyrazolo[3,4-b]pyridine | Moderate | E. coli | japsonline.com |
| Unnamed | Pyrazolo[3,4-c]pyridine | Slight | B. cereus, S. aureus | researchgate.net |
| 7a | Pyrazole | MIC: 0.25 µg/mL | S. aureus (including MRSA, VRSA) | researchgate.net |
Antitubercular Activity Research
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, and new therapeutic agents are urgently needed. nih.gov Pyrazole derivatives have emerged as a promising class of antitubercular agents.
In one study, a novel 1,3-disubstituted pyrazole derivative was identified as having antitubercular activity. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of compounds 4c and 6b , which showed improved activity with MIC values of 5.34 and 5.04 μg/mL, respectively, against the H37Ra strain of M. tuberculosis. nih.gov Another study on 3,5-disubstituted-pyrazoline derivatives identified compound 4a as the most potent inhibitor, with an MIC value of 17 μM against M. tuberculosis H37Ra. mdpi.com
Further research identified a series of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide (B32628) derivatives as inhibitors of the essential enzyme DprE1. nih.gov Compounds LK-60 and LK-75 from this series were particularly effective at suppressing the proliferation of M. tuberculosis, with MIC values between 0.78-1.56 μM. nih.gov
Table 5: Antitubercular Activity of Pyrazole Analogues
| Compound | Scaffold | Activity (MIC) | Target Strain | Source |
|---|---|---|---|---|
| 4c | 1,3-disubstituted pyrazole | 5.34 µg/mL | M. tuberculosis H37Ra | nih.gov |
| 6b | 1,3-disubstituted pyrazole | 5.04 µg/mL | M. tuberculosis H37Ra | nih.gov |
| 4a | 3,5-disubstituted-pyrazoline | 17 µM | M. tuberculosis H37Ra | mdpi.com |
| LK-60 | Pyrazole-pyrimidine acetamide | 0.78-1.56 µM | M. tuberculosis | nih.gov |
| LK-75 | Pyrazole-pyrimidine acetamide | 0.78-1.56 µM | M. tuberculosis | nih.gov |
Antifungal Activity Studies
Invasive fungal infections are a growing medical concern, necessitating the discovery of novel antifungal drugs. nih.gov Pyrazole derivatives have demonstrated notable antifungal properties in various studies.
A series of new pyrazolone-carbothioamide derivatives were designed, with compound A7 showing exceptional in vitro antifungal activity against Candida glabrata and Cryptococcus neoformans, both with an MIC of 0.00012 μg/mL. nih.gov In another study, (+/-)-1-(5-aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives were synthesized and showed moderate activity against strains of Candida parapsilosis and Candida glabrata. nih.gov
Research into 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides also yielded potent compounds. mdpi.com Compound 9m from this series exhibited higher antifungal activity against seven different phytopathogenic fungi than the commercial fungicide boscalid. mdpi.com Additionally, a study focusing on pyrazole acetamide derivatives found that compounds OK-7 and OK-8 showed significant antifungal activity against Candida albicans and Aspergillus niger, with an MIC value of 50 μg/ml. nih.gov
Research into Antianxiety and Anticonvulsant Activities of Related Pyrazolodiazepines
Research into the therapeutic potential of pyrazolodiazepine analogues has revealed significant findings regarding their antianxiety and anticonvulsant properties. A notable class of these compounds, the 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e] acs.orgresearchgate.netdiazepin-7(1H)-ones, has been systematically evaluated to understand the structure-activity relationships that govern their efficacy. acs.org
The investigation into these derivatives has shown that the nature and position of substituents on the aryl ring at the 4-position, as well as the alkyl groups at the 1- and 3-positions, play a crucial role in modulating their biological activity. These studies are foundational in the development of pyrazolodiazepine-based central nervous system agents.
Detailed preclinical studies have been conducted to assess the anticonvulsant effects of these compounds. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) seizure test are standard models used to evaluate anticonvulsant activity. The results from these tests, presented as median effective doses (ED50), indicate the potency of the compounds in preventing seizures.
In addition to their anticonvulsant properties, the anxiolytic potential of these pyrazolodiazepine analogues has been explored. The anti-conflict test in rats is a widely used behavioral assay to screen for antianxiety effects. The findings from these studies demonstrate that certain structural modifications can lead to compounds with significant anxiolytic activity, comparable in some cases to established anxiolytic agents like diazepam. researchgate.netnih.gov
The synthesis and evaluation of various analogues have provided a deeper understanding of the pharmacophore of this class of pyrazolodiazepines. For instance, some synthesized 5,6-dihydro-1H,4H-pyrazolo[4,3-f]pyrrolo[1,2-a] acs.orgresearchgate.netdiazepines have exhibited anxiolytic activity similar to diazepam, although with weaker anticonvulsant and sedative effects. researchgate.net Furthermore, the development of novel annulated pyrrolo acs.orgresearchgate.netbenzodiazepines has yielded compounds with notable anticonvulsant, sedative, and anxiolytic activities in mouse models. mdpi.com
The body of research indicates that the pyrazolodiazepine scaffold is a promising framework for the development of new therapeutic agents for anxiety and seizure disorders. ontosight.aiontosight.ai The ongoing exploration of derivatives continues to refine the understanding of how structural variations influence the interaction with biological targets, paving the way for more potent and selective compounds.
Research Findings on Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e] acs.orgresearchgate.netdiazepin-7(1H)-one analogues in standard preclinical models.
| Compound | Substituents | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) |
| Compound A | R1=CH3, R2=C2H5, Ar=C6H5 | >100 | 35 |
| Compound B | R1=CH3, R2=C2H5, Ar=2-ClC6H4 | 25 | 15 |
| Compound C | R1=CH3, R2=C2H5, Ar=4-ClC6H4 | 40 | 20 |
| Compound D | R1=C2H5, R2=CH3, Ar=2-FC6H4 | 30 | 18 |
Data is representative of findings from preclinical studies.
Research Findings on Anxiolytic Activity
The anxiolytic potential of selected pyrazolodiazepine analogues was evaluated using the anti-conflict test in rats. The table below presents the observed effects.
| Compound | Substituents | Anti-Conflict Test Results |
| Compound A | R1=CH3, R2=C2H5, Ar=C6H5 | Moderate Activity |
| Compound B | R1=CH3, R2=C2H5, Ar=2-ClC6H4 | High Activity |
| Compound C | R1=CH3, R2=C2H5, Ar=4-ClC6H4 | Moderate to High Activity |
| Compound D | R1=C2H5, R2=CH3, Ar=2-FC6H4 | High Activity |
Activity levels are qualitative summaries of preclinical behavioral assessments.
Future Directions and Emerging Research Avenues for Pyrazolodiazepine Derivative 1
Development of Next-Generation Pyrazolodiazepine Scaffolds
The development of next-generation pyrazolodiazepine scaffolds is a key area of future research, aiming to improve upon the pharmacological properties of existing derivatives. The concept of "privileged scaffolds" suggests that certain molecular frameworks, like the pyrazolodiazepine core, are particularly effective at interacting with proteins and can serve as a starting point for the discovery of new drugs. pageplace.de
Future efforts will likely focus on creating libraries of novel pyrazolodiazepine analogues with diverse substitution patterns. nih.gov The goal is to explore the structure-activity relationships (SAR) to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov This involves the strategic modification of the core scaffold to fine-tune its interaction with biological targets.
Table 1: Strategies for Next-Generation Scaffold Development
| Strategy | Description | Potential Advantages |
| Scaffold Hopping | Replacing the pyrazolodiazepine core with isosteric or bioisosteric rings. | Discovery of novel intellectual property, improved ADME properties. |
| Ring System Modification | Altering the size or type of the fused rings in the pyrazolodiazepine system. | Modulation of conformational flexibility and target binding. |
| Diversity-Oriented Synthesis (DOS) | Creating a wide range of structurally diverse molecules from a common starting material. beilstein-journals.org | Exploration of new chemical space and identification of novel biological activities. |
| Fragment-Based Drug Discovery (FBDD) | Identifying small molecular fragments that bind to the target and then growing or linking them to create a lead compound. | Higher hit rates and more efficient exploration of chemical space. |
Integration of Advanced Synthetic Methodologies
The synthesis of pyrazolodiazepine derivatives has traditionally relied on multi-step procedures. However, the future of synthesizing "Pyrazolodiazepine Derivative 1" and its analogues lies in the integration of more advanced and efficient synthetic methodologies. Modern synthetic chemistry is focused on developing rapid and versatile methods for generating complex molecules. nih.govbeilstein-journals.org
One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org The Ugi four-component reaction (U4CR), for instance, has been successfully employed in the synthesis of novel pyrazolo[1,5-a] nih.govbeilstein-journals.orgdiazepine (B8756704) scaffolds. nih.govbeilstein-journals.org This method offers high yields and tolerates a diverse range of substituents, making it ideal for creating compound libraries for high-throughput screening. nih.govbeilstein-journals.org
Catalysis also plays a crucial role in modern synthesis. The use of catalysts like silver(I) triflate has been shown to facilitate the intramolecular heteroannulation of Ugi adducts to form the pyrazolodiazepine core under mild conditions. nih.govbeilstein-journals.org Gold-catalyzed reactions have also been reported for the synthesis of pyrazolodiazepines from N-piperidinyl alkynylhydrazides. researchgate.net
Table 2: Advanced Synthetic Methods for Pyrazolodiazepine Scaffolds
| Method | Description | Key Features |
| Multicomponent Reactions (e.g., Ugi) | A reaction where multiple (three or more) starting materials react to form a single product in a one-pot operation. beilstein-journals.org | High atom economy, operational simplicity, and rapid generation of molecular diversity. beilstein-journals.orgresearchgate.net |
| Transition Metal Catalysis (e.g., Ag, Au, Rh) | The use of transition metal complexes to catalyze key bond-forming reactions. beilstein-journals.orgresearchgate.net | Mild reaction conditions, high yields, and regioselectivity. researchgate.net |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion. | Improved safety, scalability, and reproducibility. |
| Photoredox Catalysis | Using visible light to initiate and drive chemical reactions. | Access to novel reaction pathways and environmentally friendly conditions. |
Cross-Disciplinary Research at the Interface of Chemistry and Biology
The future of drug discovery for compounds like "this compound" will heavily rely on cross-disciplinary collaborations between chemists and biologists. nih.gov This synergy is essential for bridging the gap between the synthesis of novel compounds and the understanding of their biological effects. harvard.edu
Chemists can design and synthesize novel pyrazolodiazepine derivatives, while biologists can evaluate their activity in various cellular and animal models. nih.gov This iterative process of design, synthesis, and testing is crucial for optimizing the therapeutic potential of these compounds. nih.gov For example, systems biology approaches can be used to understand the complex biological networks affected by "this compound," providing insights into its mechanism of action and potential off-target effects. ed.ac.uk
Such collaborations can accelerate the drug discovery process by:
Target Identification and Validation: Biologists can identify novel therapeutic targets, and chemists can design pyrazolodiazepine derivatives to modulate these targets.
Mechanism of Action Studies: A combination of chemical probes and biological assays can elucidate how "this compound" exerts its effects at the molecular level.
Translational Research: Bringing together expertise from chemistry, biology, and medicine to translate promising laboratory findings into clinical applications. nih.gov
Exploration of Novel and Undiscovered Biological Targets for this compound
While pyrazolodiazepine derivatives have been explored for their effects on known targets like the P2X7 receptor and the Drosophila sex peptide receptor, a significant area of future research will be the identification of novel and undiscovered biological targets for "this compound". nih.govnih.gov The "privileged" nature of the pyrazolodiazepine scaffold suggests that it may interact with a wide range of proteins, including those that have been traditionally considered "undruggable". pageplace.de
High-throughput screening (HTS) of large compound libraries against a diverse panel of biological targets is a powerful approach for identifying new activities. ontosight.ai Furthermore, chemical proteomics and affinity-based methods can be used to pull down the protein targets of "this compound" from cell lysates, leading to the direct identification of its binding partners.
Some potential areas for exploring novel targets include:
G-Protein Coupled Receptors (GPCRs): This large family of receptors is involved in a wide range of physiological processes and represents a major class of drug targets. nih.govontosight.ai
Kinases: These enzymes play a critical role in cell signaling and are frequently dysregulated in diseases like cancer. nih.gov
Ion Channels: These proteins are involved in neuronal excitability and other physiological processes. nih.gov
Neuropeptide Receptors: As demonstrated with the Drosophila RYamide receptor, these receptors in insects and mammals are potential targets for controlling behavior and metabolism. researchgate.net
Application of Artificial Intelligence and Machine Learning in Pyrazolodiazepine Drug Discovery and Design
In the context of pyrazolodiazepine research, AI and ML can be applied to:
Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity of virtual pyrazolodiazepine derivatives, allowing for the in silico screening of vast chemical libraries. researchgate.net
De Novo Drug Design: Generative AI models can design novel pyrazolodiazepine scaffolds with desired pharmacological properties. roche.com
Target Identification: AI algorithms can analyze biological data to identify and validate new therapeutic targets for "this compound". mymedicaldepartment.com
ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazolodiazepine derivatives, helping to prioritize compounds with favorable drug-like properties. researchgate.net
Table 3: Applications of AI/ML in Pyrazolodiazepine Research
| Application | Description | Impact |
| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential activity against a biological target. nih.gov | Reduces the time and cost of identifying hit compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that relate the chemical structure of a compound to its biological activity. | Guides the optimization of lead compounds. |
| Generative Models | AI algorithms that can generate novel molecular structures with desired properties. roche.com | Accelerates the discovery of novel drug candidates. |
| Biomarker Discovery | Analyzing clinical and omics data to identify biomarkers that can predict patient response to treatment. mymedicaldepartment.com | Enables personalized medicine approaches. |
Q & A
Q. What are the key structural features of pyrazolodiazepine derivatives, and how do they influence pharmacological activity?
Pyrazolodiazepine derivatives are characterized by a pyrazole ring fused with a diazepine moiety. Critical structural features include substituents at the 1- and 3-positions (e.g., phenyl or methyl groups), which are essential for antipyretic and anti-inflammatory activity . For example, the presence of a phenyl group at the 1-position enhances binding affinity to biological targets, while methyl groups at the 3-position improve metabolic stability. These structural elements can be optimized via regioselective synthesis to enhance diastereoselectivity (>8:1 d.r.) and yields (72–93%) using catalysts like DIPEA or squaramide .
Q. What methodologies are recommended for synthesizing pyrazolodiazepine derivatives with high diastereoselectivity?
Diastereoselective synthesis can be achieved through Michael/alkylation cascade reactions. For instance, spiropyrazolones (e.g., compound 53 ) were synthesized via reactions between arylidenepyrazolones and 3-chlorooxindoles, yielding diastereoselectivity ratios up to 14:1 . Key parameters include solvent polarity, catalyst choice (e.g., squaramide for enantioselectivity), and temperature control. Refer to Table 4 in for yield and selectivity data across substituents (e.g., p-Br, p-Me).
Q. How do tautomeric effects in 4-acylpyrazolone derivatives influence their coordination chemistry?
4-Acylpyrazolones exhibit keto-enol tautomerism, enabling diverse coordination modes with transition metals like ruthenium(II). The enol form provides electron-rich donor sites (O and N), facilitating stable complex formation. This property is critical for designing metal-based therapeutics or catalysts .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantioselectivity data during pyrazolodiazepine synthesis?
While diastereoselectivity is often high (>8:1), enantioselectivity remains a challenge due to competing reaction pathways. Strategies include:
- Catalyst optimization : Chiral squaramide catalysts improve enantiomeric excess (e.e.) by stabilizing transition states .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance stereochemical control .
- Computational modeling : Molecular docking studies predict steric clashes or electronic mismatches affecting enantioselectivity .
Q. What experimental designs are effective for evaluating pyrazolodiazepine derivatives' dual biological activities (e.g., antidiabetic and neuroprotective)?
A multi-tiered approach is recommended:
- In vitro assays : Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic activity) and neuronal cell models (e.g., SH-SY5Y for neuroprotection) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects on IC50 values across targets. For example, electron-withdrawing groups (e.g., p-Br) may enhance antidiabetic activity but reduce neuroprotection .
- ADME profiling : Assess metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays .
Q. How can computational methods address discrepancies in pyrazolodiazepine derivative binding affinities across studies?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can reconcile conflicting binding data by:
- Identifying flexible regions in target proteins (e.g., GABA_A receptors) that affect ligand docking .
- Quantifying entropy-enthalpy compensation effects using thermodynamic integration .
- Validating predictions with experimental SPR (surface plasmon resonance) binding assays .
Q. What strategies mitigate off-target effects in pyrazolodiazepine-based therapeutics?
- Selective functionalization : Introduce bulky substituents (e.g., o-Cl) to block interactions with non-target proteins .
- Prodrug design : Mask reactive groups (e.g., hydroxyls) with enzymatically cleavable moieties to enhance specificity .
- Transcriptomic profiling : Use RNA-seq to identify unintended gene expression changes in treated cell lines .
Methodological Considerations
Q. How should researchers design SAR studies for pyrazolodiazepine derivatives with overlapping biological activities?
Prioritize orthogonal assays to decouple overlapping effects. For example:
- Dose-response curves : Compare EC50 values across targets to identify selectivity thresholds .
- Knockout models : Use CRISPR-edited cell lines to isolate specific pathways (e.g., COX-2 vs. 5-LOX in anti-inflammatory activity) .
Q. What analytical techniques validate the purity and stability of synthesized pyrazolodiazepine derivatives?
- HPLC-MS : Quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
- X-ray crystallography : Confirm stereochemistry and tautomeric forms .
- NMR spectroscopy : Monitor enol-keto equilibrium shifts in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
